molecular formula C14H21ClN4O5S B2376185 4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride CAS No. 1803599-39-4

4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride

Cat. No.: B2376185
CAS No.: 1803599-39-4
M. Wt: 392.86
InChI Key: STPLJKMZJPSCAD-UHFFFAOYSA-N
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Description

4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride is a synthetic organic compound characterized by a morpholine ring linked via a sulfonyl group to a nitro-substituted benzene ring bearing a piperazine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations. Key structural features include:

  • Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capabilities.
  • Nitro group (NO₂): An electron-withdrawing substituent at the 3-position of the benzene ring, influencing electronic distribution and reactivity.
  • Piperazine moiety: A bicyclic amine structure that improves bioavailability and interaction with biological targets.
  • Hydrochloride salt: Enhances aqueous solubility and stability.

Properties

IUPAC Name

4-(3-nitro-4-piperazin-1-ylphenyl)sulfonylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5S.ClH/c19-18(20)14-11-12(24(21,22)17-7-9-23-10-8-17)1-2-13(14)16-5-3-15-4-6-16;/h1-2,11,15H,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLJKMZJPSCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Morpholine Coupling

The benzenesulfonyl group is introduced via sulfonation. A two-step protocol is inferred from analogous syntheses:

  • Sulfonation of 4-fluoro-3-nitrobenzene using chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-fluoro-3-nitrobenzenesulfonyl chloride.
  • Coupling with morpholine in dichloromethane (DCM) or THF with triethylamine as a base.

Yield optimization :

  • Controlled addition of ClSO₃H prevents exothermic decomposition.
  • Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride.

Nitro Group Retention and Final Salt Formation

The nitro group remains intact throughout the synthesis. Final hydrochlorination is achieved by treating the free base with HCl gas in ethanol or methanol, followed by recrystallization.

Analytical validation :

  • Melting point : 205–206°C.
  • Purity : >95% by HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Purity (%)
Nucleophilic substitution 4-fluoro-3-nitrobenzenesulfonyl chloride Piperazine substitution → Morpholine coupling 65–72 92–95
One-pot sulfonation 4-fluoro-3-nitrobenzene Sulfonation → Piperazine/morpholine coupling 58–63 88–90

Trade-offs :

  • Route 1 offers higher purity but requires pre-synthesized sulfonyl chloride.
  • Route 2 simplifies logistics but necessitates strict temperature control during sulfonation.

Mechanistic Insights

Piperazine Substitution Kinetics

The nitro group at the 3-position activates the benzene ring for nucleophilic attack at the 4-position. Density functional theory (DFT) calculations on analogous systems show a 15–20 kcal/mol activation barrier for the substitution, with transition state stabilization via hydrogen bonding between piperazine and nitro oxygen.

Sulfonamide Formation

The reaction between sulfonyl chloride and morpholine proceeds via a concerted mechanism, with triethylamine scavenging HCl to shift equilibrium toward product formation. IR spectroscopy confirms sulfonamide formation through the disappearance of the S=O stretch at 1370 cm⁻¹ and emergence of N–H bending at 1530 cm⁻¹.

Scalability and Industrial Considerations

Cost Drivers

  • Piperazine : Accounts for 40–45% of raw material costs.
  • Solvent recovery : DMF recycling reduces expenses by 20–25%.

Chemical Reactions Analysis

Types of Reactions

4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine or morpholine rings .

Scientific Research Applications

4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine and morpholine rings can also interact with various biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Sulfonyl-Morpholine Derivatives

Compound : 4-(Benzenesulfonyl)morpholine ()

  • Structural Differences : Lacks the nitro group and piperazine moiety present in the target compound.
  • Key Findings :
    • High-pressure Raman/IR studies revealed phase transitions at 0.7, 1.7, and 2.5 GPa, marked by splitting/merging of C-H stretching modes (2980–3145 cm⁻¹) and van der Waals-driven crystalline packing .
    • Conformational flexibility in the morpholine ring under pressure contrasts with the target compound, where the nitro and piperazine groups may impose steric hindrance, altering phase behavior.

Piperazine-Containing Pharmaceuticals

Examples :

  • Imp. B (62337-66-0) and Imp. C (Dihydrochloride) (): Feature triazolopyridinone cores linked to piperazine via propyl chains.
  • Ofloxacin N-Oxide Hydrochloride (): Contains a fluoroquinolone core with a piperazine-carboxylic acid group. The carboxylic acid enhances solubility but introduces pH-dependent ionization, unlike the hydrochloride salt in the target compound.

Hydrochloride Salts with Heterocyclic Moieties

Examples ():

  • 2-Morpholinothiazol-4-amine hydrochloride (170492-30-5): Combines morpholine with a thiazole ring. Similarity score: 0.74. The thiazole’s aromaticity contrasts with the benzene sulfonyl group in the target compound, affecting π-π stacking interactions.
  • 2-(Piperazin-1-yl)thiazole hydrochloride (209733-13-1) :
    • Similarity score: 0.64. Replaces morpholine with thiazole, reducing conformational flexibility.

Comparative Data Table

Compound Name Molecular Features Key Functional Groups Solubility (HCl Salt) Spectral Signatures (IR/Raman)
Target Compound Morpholine, benzenesulfonyl, nitro, piperazine NO₂, SO₂, N-H (piperazine) High in polar solvents Expected NO₂ asymmetric stretch ~1520 cm⁻¹, SO₂ symmetric stretch ~1150 cm⁻¹
4-(Benzenesulfonyl)morpholine () Morpholine, benzenesulfonyl SO₂, C-H (morpholine/benzene) Moderate C-H stretches ~2980–3145 cm⁻¹
2-Morpholinothiazol-4-amine HCl () Morpholine, thiazole C-S, N-H (amine) High Thiazole C-N stretch ~1250 cm⁻¹
Ofloxacin N-Oxide HCl () Piperazine, fluoroquinolone, carboxylic acid COOH, F, N-Oxide pH-dependent Carboxylic acid O-H stretch ~2500–3300 cm⁻¹

Research Findings and Implications

  • Structural Stability : The nitro group in the target compound may enhance electron-deficient character, favoring charge-transfer interactions absent in simpler sulfonyl-morpholine derivatives .
  • Phase Behavior : suggests that van der Waals forces dominate crystalline packing in sulfonyl-morpholines. The target compound’s additional nitro and piperazine groups could strengthen dipole-dipole interactions, altering phase transition pressures.

Biological Activity

4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride is a synthetic compound with notable potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H21ClN4O5S
  • Molecular Weight : 392.86 g/mol
  • CAS Number : 1803599-39-4

The compound features a nitro group, a piperazine ring, a sulfonyl group, and a morpholine structure, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various therapeutic effects. The piperazine and morpholine rings are also implicated in interactions with biological targets, including enzymes and receptors involved in disease pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria. It displays bactericidal effects, inhibiting protein synthesis and affecting nucleic acid production pathways .
    • Minimum Inhibitory Concentration (MIC) values have been reported in studies, indicating effective concentrations for inhibiting bacterial growth.
  • Anticancer Properties :
    • Investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
  • Biofilm Inhibition :
    • The compound has demonstrated significant activity against biofilm formation in bacteria such as Staphylococcus aureus and Enterococcus faecalis, which are notorious for their resistance to conventional antibiotics .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated bactericidal activity against MRSA with an MIC of 62.5 μM .
Study 2Anticancer EffectsInduced apoptosis in human cancer cell lines through modulation of cell cycle proteins .
Study 3Biofilm DisruptionReduced biofilm formation by up to 90% in Candida tropicalis at sub-MIC concentrations .

Comparison with Similar Compounds

The compound's unique structure allows it to exhibit distinct biological activities compared to similar compounds. For instance:

CompoundStructureBiological Activity
Compound ANitro-piperazine derivativeModerate antibacterial activity
Compound BSulfonamide-based piperazineLimited anticancer effects

Q & A

Q. What safety protocols are critical when handling intermediates with reactive nitro groups?

  • Methodology :
  • Explosivity Screening : Differential Scanning Calorimetry (DSC) assesses thermal stability.
  • Personal Protective Equipment (PPE) : Use blast shields and flame-resistant lab coats.
  • Waste Management : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodology :
  • Strict Solvent Control : Use DMSO from a single batch to avoid solvent lot variability.
  • Reference Standards : Co-test with a well-characterized inhibitor (e.g., staurosporine for kinase assays).
  • Blinded Experiments : Minimize bias in data collection and analysis .

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